molecular formula C10H14N2 B3272399 N,N-dimethyl-2,3-dihydro-1H-indol-5-amine CAS No. 56632-38-3

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine

Cat. No.: B3272399
CAS No.: 56632-38-3
M. Wt: 162.23 g/mol
InChI Key: LGAWJAFXFJNWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-indol-5-amine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • N,N-dimethylethylenediamine

Uniqueness

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine is unique due to its specific indole structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12(2)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAWJAFXFJNWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Acetyl-5-(N,N-dimethylamino)indoline (D12) (0.6 g, 2.94 mmol) in conc. HCl (0.6 ml) was heated over a steam bath for 45 min. The mixture was partitioned between sat aq. K2CO3 (50 ml) and CHCl3 (50 ml) the organic solution dried (Na2SO4), evaporated to dryness under reduced pressure and purified by column chromatography (SiO2, EtOAc/MeOH 5-10%) to afford the title compound (290 mg, 61%) which was used directly in Example 4.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-2,3-dihydro-1H-indol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.